![molecular formula C6H8F3N B15311418 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
1-(Trifluoromethyl)-5-azaspiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-5-azaspiro[23]hexane is a unique organic compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic azaspirohexane structure The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-5-azaspiro[2One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
Industrial production of 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, including temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Trifluoromethyl)-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-5-azaspiro[2.3]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, facilitating its absorption and distribution within biological systems . The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: Spiroindole compounds share a similar spirocyclic structure but differ in the presence of an indole moiety instead of an azaspirohexane.
Spirooxindole: These compounds contain an oxindole ring fused to the spirocyclic system, offering different biological activities and applications.
Trifluoromethylpyridine: This compound features a trifluoromethyl group attached to a pyridine ring, exhibiting distinct chemical properties and uses.
Uniqueness
1-(Trifluoromethyl)-5-azaspiro[2.3]hexane stands out due to its unique combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H8F3N |
|---|---|
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-5-azaspiro[2.3]hexane |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)4-1-5(4)2-10-3-5/h4,10H,1-3H2 |
InChI-Schlüssel |
UNWWRACUANCBQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12CNC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


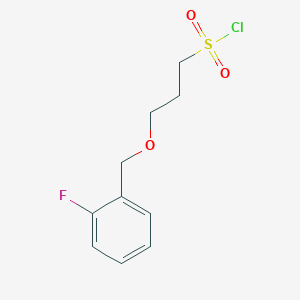
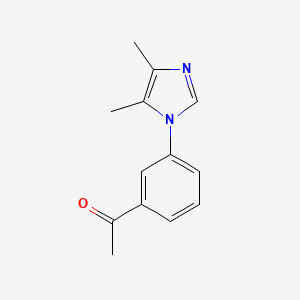

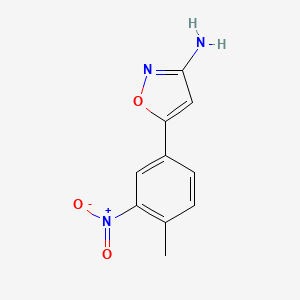
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
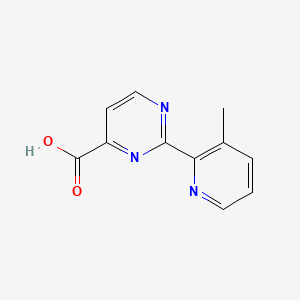
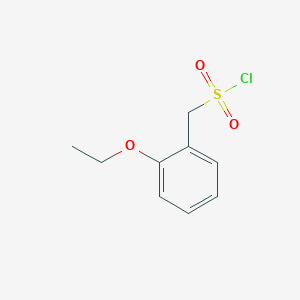
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)

![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
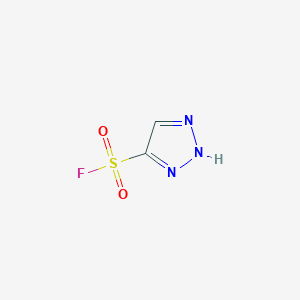
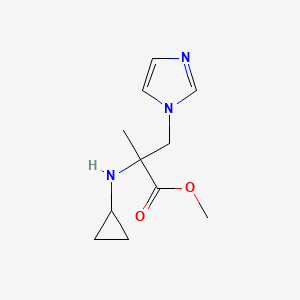
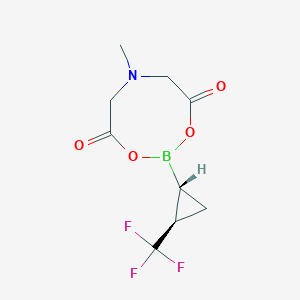
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)
